2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
Overview
Description
Preparation Methods
The synthesis of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline typically involves the reaction of 2,4,5-trichloroaniline with 2-ethoxybenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, or alteration of gene expression .
Comparison with Similar Compounds
2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline can be compared with other similar compounds, such as:
2,4,5-Trichloroaniline: This compound lacks the ethoxybenzyl group and has different chemical properties and applications.
2,4,5-Trichloro-N-(2-methoxybenzyl)aniline: This compound has a methoxy group instead of an ethoxy group, leading to variations in its reactivity and biological activity.
2,4,6-Trichloro-N-(2-ethoxybenzyl)aniline: The position of the chlorine atoms differs, which can affect the compound’s chemical behavior and interactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2,4,5-trichloro-N-[(2-ethoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-2-20-15-6-4-3-5-10(15)9-19-14-8-12(17)11(16)7-13(14)18/h3-8,19H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLDMMDKBREGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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